molecular formula C14H12O2 B6370939 5-(2-Formylphenyl)-2-methylphenol CAS No. 1261910-68-2

5-(2-Formylphenyl)-2-methylphenol

Cat. No.: B6370939
CAS No.: 1261910-68-2
M. Wt: 212.24 g/mol
InChI Key: FMSMESLBWDOYIQ-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-2-methylphenol: is an organic compound that features a phenolic hydroxyl group, a formyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-(2-Formylphenyl)-2-methylphenol can undergo oxidation to form a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 5-(2-Carboxyphenyl)-2-methylphenol.

    Reduction: 5-(2-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: 5-(2-Formylphenyl)-2-methyl-4-nitrophenol (for nitration).

Scientific Research Applications

Chemistry: 5-(2-Formylphenyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology and Medicine: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its derivatives may exhibit antimicrobial or antioxidant properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its formyl group allows for easy functionalization, making it a versatile building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biological systems, the phenolic hydroxyl group can interact with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

    4-Formylphenylboronic acid: This compound also contains a formyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of a hydroxyl group.

    2-Formylphenylboronic acid: Similar to 5-(2-Formylphenyl)-2-methylphenol, this compound has a formyl group attached to the phenyl ring but lacks the methyl group.

Uniqueness: this compound is unique due to the combination of a formyl group, a phenolic hydroxyl group, and a methyl group on the same benzene ring

Properties

IUPAC Name

2-(3-hydroxy-4-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSMESLBWDOYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683699
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-68-2
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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